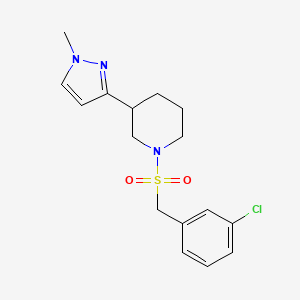
1-((3-chlorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-chlorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a useful research compound. Its molecular formula is C16H20ClN3O2S and its molecular weight is 353.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((3-chlorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a piperidine ring substituted with a 3-chlorobenzyl sulfonyl group and a 1-methyl-1H-pyrazol-3-yl moiety, contribute to its diverse biological activities. The compound's molecular formula is C17H20ClN3O2S, and it has a molecular weight of 357.87 g/mol .
Pharmacological Profile
The biological activity of this compound has been investigated through various studies, revealing its potential as a therapeutic agent. Key areas of research include:
- Antimicrobial Activity : Research has shown that derivatives of pyrazole, including those similar to this compound, exhibit significant antimicrobial properties. For instance, certain pyrazole derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against various pathogens .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in disease processes. Specifically, it has shown activity against DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR .
The mechanism of action for this compound involves interaction with various biological targets:
- Binding Affinity : Interaction studies indicate that the compound binds to specific molecular targets, modulating their activity and potentially leading to therapeutic effects .
- Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that this compound may also possess anticancer properties through similar mechanisms .
Comparative Analysis
The biological activity of this compound can be compared with other structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-(pyridin-3-yl)pyrimidin-2-yl)aniline | Contains a piperidine ring and pyrimidine moiety | Anticancer activity |
| N-(4-methylphenyl)-N'-(pyridin-2-yl)urea | Urea derivative with similar aromatic features | Antidiabetic properties |
| 5-(4-chlorophenyl)-1H-pyrazole | Pyrazole ring with chlorophenyl substitution | Anti-inflammatory effects |
The unique combination of the sulfonamide functionality and specific pyrazole substitution in this compound distinguishes it from these compounds, indicating its potential for diverse biological activity .
Case Studies
Recent studies have highlighted the efficacy of pyrazole derivatives in various biological assays:
- Antimicrobial Studies : In vitro evaluations showed that certain pyrazole derivatives significantly inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
- Cytotoxicity Assessments : In tests involving human cancer cell lines (e.g., HCT-116), compounds related to the target compound demonstrated cytotoxic effects by inducing apoptosis and modulating gene expression related to cell survival .
科学的研究の応用
Chemical Applications
Building Block in Organic Synthesis
- The compound serves as a versatile building block in the synthesis of more complex molecules. Its sulfonyl group can participate in various organic reactions, making it useful for creating derivatives with enhanced properties.
Reagent in Organic Reactions
- It is utilized as a reagent in several organic reactions, including nucleophilic substitutions and oxidation processes. The presence of the sulfonyl group allows for selective reactions, facilitating the development of new compounds with desired functionalities.
Biological Applications
Pharmacological Research
- 1-((3-chlorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has been investigated for its potential pharmacological properties. Studies suggest that it may exhibit enzyme inhibition and receptor binding activities, which are crucial for drug discovery and development.
Antimicrobial Activity
- Research indicates that compounds similar to this compound show moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The sulfonamide moiety is particularly noted for its antibacterial effects.
Enzyme Inhibition
- The compound has demonstrated significant inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease. This suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Medical Applications
Therapeutic Potential
- Preliminary studies indicate that this compound may possess anti-inflammatory, analgesic, and anticancer properties. Its mechanism of action involves modulating enzyme activity and influencing cellular pathways related to inflammation and cancer progression .
Case Studies
- Anticancer Mechanism : Investigations have shown that this compound induces apoptosis in cancer cells, evidenced by increased caspase activity .
- Safety Profile : Toxicity assessments reveal that the compound exhibits a favorable safety profile in animal models, with no acute toxicity observed at doses up to 2000 mg/kg .
Industrial Applications
Material Development
- In industrial settings, this compound may be explored for developing new materials or as a catalyst in chemical processes. Its unique functional groups can enhance the properties of materials used in pharmaceuticals and other applications.
特性
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-3-(1-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2S/c1-19-9-7-16(18-19)14-5-3-8-20(11-14)23(21,22)12-13-4-2-6-15(17)10-13/h2,4,6-7,9-10,14H,3,5,8,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYUGABKNLDJNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













